RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE

Description

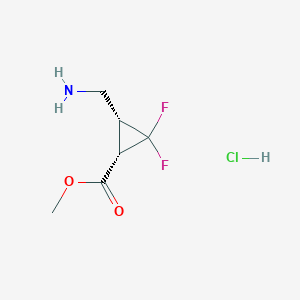

RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE is a cyclopropane derivative characterized by a unique combination of functional groups: a difluorinated cyclopropane ring, an aminomethyl substituent at the 3-position, and a methyl ester group at the 1-position, with a hydrochloride salt. The structural rigidity of the cyclopropane ring, combined with fluorine’s electronegativity, may enhance metabolic stability and influence bioavailability.

Properties

IUPAC Name |

methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-3(2-9)6(4,7)8;/h3-4H,2,9H2,1H3;1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZNUBWGTJBGHJ-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C1(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@@H](C1(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, which involves the addition of a carbene or carbenoid to an alkene.

Introduction of the Difluoro Group: The difluoro group is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Aminomethylation: The aminomethyl group is introduced through a nucleophilic substitution reaction using an appropriate amine.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

RAC-METHYL has been studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, specific derivatives showed IC₅₀ values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, highlighting their potential as therapeutic agents in oncology .

Therapeutic Applications

- Cancer Treatment : Due to its activity against cancer cell lines, RAC-METHYL and its derivatives are being explored as potential anticancer drugs. The mechanism involves the inhibition of cellular proliferation and induction of apoptosis in tumor cells.

- Neurological Disorders : Preliminary studies suggest that compounds similar to RAC-METHYL may modulate signaling pathways involved in neurological functions. This could position them as candidates for treating conditions like multiple sclerosis or other neurodegenerative diseases by targeting specific receptors involved in neuroinflammation .

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential applications in developing new antimicrobial agents. The structure-activity relationship suggests that modifications to the cyclopropane ring can enhance antimicrobial efficacy .

Case Study 1: Anticancer Activity

A study published in PMC highlighted the synthesis of various derivatives based on RAC-METHYL and their testing against human cancer cell lines. The findings demonstrated that certain modifications significantly increased the potency of these compounds, suggesting a pathway for further drug development focused on enhancing bioavailability and reducing toxicity .

Case Study 2: Antimicrobial Properties

Research conducted on related compounds indicated that modifications to the difluorocyclopropane structure led to enhanced activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. This study emphasized the importance of structural diversity in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The difluorocyclopropane moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related cyclopropane/cyclopentane derivatives:

Key Differences and Implications

Fluorination Pattern: The target compound’s 2,2-difluoro substitution on the cyclopropane ring distinguishes it from mono-fluorinated analogs like (1R,3S)-3-Fluorocyclopentane-1-carboxylic acid . Difluorination increases electronegativity and may enhance metabolic resistance compared to non-fluorinated compounds.

Functional Groups: The methyl ester in the target compound and others (e.g., ) is prone to hydrolysis compared to the stable carboxamide in Milnacipran , which may affect oral bioavailability. Milnacipran’s N,N-diethylcarboxamide and phenyl groups are critical for its serotonin-norepinephrine reuptake inhibition (SNRI) activity, whereas the target compound’s aminomethyl group could favor different biological targets.

Core Ring System :

Physicochemical and Pharmacological Considerations

- Solubility : The hydrochloride salt form in the target compound and Milnacipran improves water solubility, aiding formulation.

- Metabolic Stability: Fluorination in the target compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs.

- Synthetic Utility : Compounds like and serve as building blocks for complex molecules, whereas the target compound’s difluorocyclopropane motif could be valuable in drug design for rigidity and electronic effects.

Biological Activity

RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE, also known by its CAS number 2095396-20-4, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molar mass of approximately 201.6 g/mol. The compound features a cyclopropane ring with two fluorine substituents and an aminomethyl group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molar Mass | 201.6 g/mol |

| CAS Number | 2095396-20-4 |

| Structure | Chemical Structure |

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and neuronal excitability.

Pharmacological Effects

The pharmacological profile of this compound suggests its potential use in treating several conditions:

- Neurological Disorders : Due to its CNS activity, it may be beneficial in managing disorders such as anxiety and depression.

- Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties by inducing apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on CNS Effects :

- Antitumor Research :

- Enzyme Inhibition Study :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing RAC-METHYL (1R,3S)-3-(AMINOMETHYL)-2,2-DIFLUOROCYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE, and how is stereochemical control maintained?

- Methodological Answer : Synthesis involves cyclopropanation via [2+1] cycloaddition with difluorocarbene precursors (e.g., TMSCF₃ as a carbene source). Stereochemical control is achieved using chiral catalysts (e.g., Rh(II) complexes) or auxiliaries to enforce the (1R,3S) configuration. Post-cyclopropanation steps include aminomethylation via reductive amination (NaBH₃CN, NH₃) and esterification (HCl/MeOH). Crystallization from ethanol/water yields the hydrochloride salt. Purity is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Which analytical techniques are most effective for characterizing the compound’s structural and electronic properties?

- Methodological Answer :

- X-ray crystallography : SHELXL refines bond lengths (e.g., C-F: 1.32–1.35 Å) and angles (cyclopropane C-C-C: ~60°). Disordered fluorine atoms are modeled using split occupancies .

- Multinuclear NMR : ¹⁹F NMR (δ −110 to −120 ppm, coupling constants J₆F-F ~20 Hz) confirms difluoro substitution. ¹H-¹³C HMBC identifies correlations between the aminomethyl group (δ 3.1 ppm) and the cyclopropane ring .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 282.0821) .

Advanced Research Questions

Q. How can ring puckering analysis elucidate conformational strain in the cyclopropane ring?

- Methodological Answer : Cremer-Pople puckering parameters (Q, θ, φ) are calculated from crystallographic coordinates. For the cyclopropane ring, Q (puckering amplitude) is typically <0.1 Å due to rigidity, but substituent-induced strain (e.g., difluoro groups) may increase Q. Computational tools (Gaussian 16, B3LYP/6-311++G**) model out-of-plane deviations and compare with experimental data .

Q. How are contradictions in crystallographic refinement resolved, particularly for disordered fluorine atoms?

- Methodological Answer : SHELXL’s PART and SUMP commands partition disorder with occupancy refinement. Geometric restraints (DFIX for C-F bond lengths) prevent overfitting. Residual density maps (e.g., peak <0.3 e⁻/ų) validate the model. Cross-validation with ¹⁹F solid-state NMR (e.g., isotropic chemical shifts) resolves ambiguities .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic ring-opening reactions?

- Methodological Answer : The electron-withdrawing difluoro groups increase ring strain (ΔG‡ ~25 kcal/mol), favoring ring-opening via SN2 at the carbonyl carbon. Kinetic studies (UV-Vis monitoring at 240 nm) show pseudo-first-order kinetics (k = 0.15 s⁻¹ in THF/H₂O). DFT calculations (M06-2X/def2-TZVP) identify a trigonal bipyramidal transition state stabilized by hydrogen bonding from the aminomethyl group .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to serine hydrolases via hydrogen bonds between the carbamate carbonyl and catalytic triad (e.g., His-Asp-Ser). IC₅₀ values are determined via fluorogenic assays (e.g., hydrolysis of 4-nitrophenyl acetate, monitored at 405 nm). Competitive inhibition is confirmed by Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.